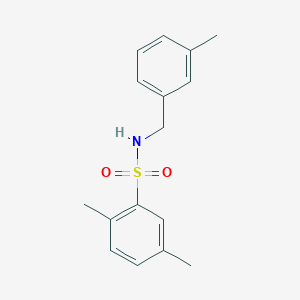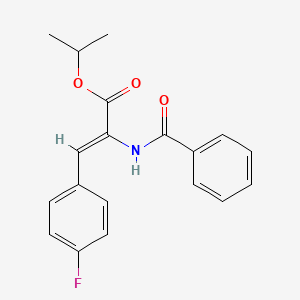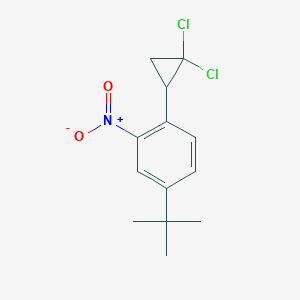![molecular formula C20H16N2OS2 B4889052 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. This compound belongs to the class of thiazolidinones, which have been studied for their various biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial effects.
Mechanism of Action
The mechanism of action of 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound may act through various pathways, including inhibition of pro-inflammatory cytokines, scavenging of free radicals, induction of apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The compound has also been found to scavenge free radicals and protect against oxidative stress. In addition, 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one is its diverse biological activities, which make it a promising candidate for drug development. However, the limitations of this compound include its low solubility and stability, which may affect its bioavailability and efficacy. Moreover, the compound has not been extensively studied in clinical trials, and its safety profile is not well established.
Future Directions
Future research on 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one should focus on its potential therapeutic applications, including its use as an anti-inflammatory, antioxidant, antitumor, and antimicrobial agent. Moreover, further studies should investigate the mechanism of action of the compound and its interaction with various biological targets. The development of novel formulations and delivery systems may also enhance the bioavailability and efficacy of this compound. Finally, clinical trials should be conducted to evaluate the safety and efficacy of 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one in humans.
Synthesis Methods
The synthesis of 5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-methylbenzaldehyde, indole-3-carboxaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the thiazolidinone ring. The final product is obtained after purification by recrystallization.
Scientific Research Applications
5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been studied extensively for its potential therapeutic applications. It has shown promising results in various biological assays, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has been tested in vitro and in vivo models, and its mechanism of action has been elucidated in some cases.
properties
IUPAC Name |
(5Z)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-6-8-14(9-7-13)11-22-12-15(16-4-2-3-5-17(16)22)10-18-19(23)21-20(24)25-18/h2-10,12H,11H2,1H3,(H,21,23,24)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENDIHZDDKQTEF-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)




![methyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4889024.png)

![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)